molecular formula C16H14BrNO2 B4234282 3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile

3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile

Cat. No. B4234282
M. Wt: 332.19 g/mol
InChI Key: VQNNMDWQIFAHTK-UHFFFAOYSA-N
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Description

3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as BMBN and has a molecular weight of 386.32 g/mol.

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile has been reported to exhibit biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. It has also been reported to inhibit the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile in lab experiments is its potential applications in medicinal chemistry, material science, and organic synthesis. It is also relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.

Future Directions

There are several future directions for the research on 3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile. One of the future directions is to investigate its potential applications in drug discovery. Another future direction is to study its mechanism of action in more detail to understand its effects on different biological systems. Additionally, future research can focus on the synthesis of new materials using 3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile as a building block. Finally, future research can explore the potential of this compound as a reagent for the synthesis of other compounds.

Scientific Research Applications

3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile has potential applications in various fields of scientific research. In medicinal chemistry, it can be used as a starting material for the synthesis of novel drugs. It has also been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. In material science, it can be used as a building block for the synthesis of new materials with unique properties. In organic synthesis, it can be used as a reagent for the synthesis of other compounds.

properties

IUPAC Name

3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-8H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNNMDWQIFAHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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